Lithium;2-methyl-2-pyrazin-2-ylpropanoate
Description
Lithium;2-methyl-2-pyrazin-2-ylpropanoate is a lithium salt characterized by a pyrazine ring substituted with a methyl group and a propanoate moiety. Its molecular formula is C₉H₁₁LiN₂O₂, and it is listed under synonyms such as lithium(1+) 2-methyl-2-(pyrazin-2-yl)propanoate and G23149 .
Properties
IUPAC Name |
lithium;2-methyl-2-pyrazin-2-ylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.Li/c1-8(2,7(11)12)6-5-9-3-4-10-6;/h3-5H,1-2H3,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHRJSYONDAAED-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C1=NC=CN=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9LiN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-methyl-2-pyrazin-2-ylpropanoate typically involves the reaction of 2-methyl-2-pyrazin-2-ylpropanoic acid with a lithium base, such as lithium hydroxide or lithium carbonate . The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethyl sulfoxide under controlled temperature conditions to ensure complete conversion to the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pressure, and solvent composition.
Chemical Reactions Analysis
Types of Reactions: Lithium;2-methyl-2-pyrazin-2-ylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or , leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as or , resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where the pyrazinyl group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like for chlorination.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-methyl-2-pyrazin-2-ylpropanoic acid , while reduction could produce 2-methyl-2-pyrazin-2-ylpropanol .
Scientific Research Applications
Lithium;2-methyl-2-pyrazin-2-ylpropanoate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Lithium;2-methyl-2-pyrazin-2-ylpropanoate exerts its effects involves its interaction with specific molecular targets. The lithium ion can modulate the activity of enzymes and receptors, influencing various biochemical pathways. The pyrazinyl group may also contribute to the compound’s biological activity by interacting with cellular components.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazine Derivatives
Structural and Physicochemical Properties
Key pyrazine-based analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Water Solubility (log10ws) | Key Applications/Properties |
|---|---|---|---|---|---|
| Lithium;2-methyl-2-pyrazin-2-ylpropanoate | C₉H₁₁LiN₂O₂ | ~180.03* | N/A† | N/A† | Ionic, potential battery material |
| 2-Methoxy-3-methyl-5-(2-methylpropyl)pyrazine | C₁₀H₁₆N₂O | 180.25 | 2.34 | -3.07 | Neutral, flavor/fragrance agent |
| 2-Methoxy-3-(2-methylpropyl)pyrazine | C₉H₁₄N₂O | 166.22 | 2.12 | -2.75 | Neutral, flavor/fragrance agent |
| 2-Acetyl Pyrazine | C₆H₆N₂O | 122.13 | 0.32‡ | -1.02‡ | Flavoring agent (FEMA 3126) |
*Calculated molecular weight based on formula. ‡Estimated from empirical properties .
Key Observations:
- Ionic vs. Neutral Compounds: this compound’s ionic structure distinguishes it from neutral pyrazine derivatives, which are typically volatile and used in flavoring (e.g., 2-acetyl pyrazine) . Ionic lithium salts are more likely to participate in electrochemical processes, as seen in lithium-ion battery electrolytes .
- Molecular Weight and Polarity: The lithium salt has a higher molecular weight than neutral pyrazines, which correlates with reduced volatility. Its polarity (inferred from ionic nature) suggests superior solubility in polar solvents compared to analogs like 2-methoxy-3-methyl-5-(2-methylpropyl)pyrazine (logP = 2.34) .
Functional and Industrial Relevance
- Figure 1 in illustrates how lithium salt concentration affects ionic liquid interactions, suggesting that this compound’s efficacy may depend on its solubility and ion-pairing behavior .
- Flavoring Agents: Neutral pyrazines (e.g., 2-acetyl pyrazine) are widely used in food and fragrance industries due to their low molecular weight and favorable logP values, enabling volatility and aroma release . The lithium salt’s ionic nature precludes such applications.
Biological Activity
Lithium;2-methyl-2-pyrazin-2-ylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
Overview of the Compound
This compound is characterized by its lithium ion and pyrazinyl moiety, which contribute to its biological properties. The lithium ion is known for its ability to influence various biochemical pathways by modulating enzyme and receptor activities. The pyrazinyl group may enhance interaction with cellular components, potentially leading to diverse biological effects.
The biological activity of this compound is primarily attributed to:
- Enzyme Modulation : The lithium ion can alter the activity of specific enzymes, which may play a role in cellular signaling and metabolic processes.
- Receptor Interaction : The compound's structure allows it to interact with various receptors, influencing cellular responses.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against certain pathogens and anticancer effects on various cancer cell lines .
Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. A comparative analysis of similar compounds indicates that those containing pyrazinyl groups often display significant antimicrobial properties. For instance, related compounds have been tested against Mycobacterium tuberculosis with varying degrees of effectiveness, highlighting the potential for this compound as a candidate for further investigation .
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | TBD | TBD |
| 4-amino-N-(pyrazin-2-yl)benzenesulfonamide | 6.25 μg/mL | M. tuberculosis H37Rv |
| 4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | 6.25 μg/mL | M. tuberculosis H37Rv |
Anticancer Activity
Research has indicated that this compound may possess anticancer properties. Studies on structurally similar compounds have demonstrated their efficacy against various cancer cell lines, suggesting that this compound could disrupt critical cellular processes involved in tumor growth.
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (Breast) | TBD | TBD |
| HeLa (Cervical) | TBD | TBD |
Case Studies and Research Findings
- Antimicrobial Studies : A study conducted on substituted N-(pyrazin-2-yl)benzenesulfonamides showed that modifications in the pyrazine structure significantly affected antimicrobial activity against M. tuberculosis. This suggests that this compound could similarly exhibit enhanced activity through structural optimization .
- Anticancer Research : Investigations into related pyrazine derivatives have revealed their potential as anticancer agents, with some demonstrating selective cytotoxicity towards cancer cells while sparing normal cells. These findings support the hypothesis that this compound may also act through similar mechanisms.
- Mechanistic Insights : Recent studies have focused on elucidating the mechanisms through which lithium-containing compounds exert their effects. The interaction with phosphoinositide signaling pathways has been highlighted as a significant area of interest, offering insights into how this compound might influence cell signaling processes involved in disease states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
